3-Methoxyazetidine

Beschreibung

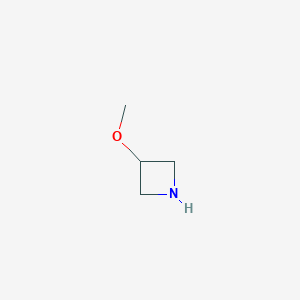

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYFOQPGPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539612 | |

| Record name | 3-Methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110925-17-2 | |

| Record name | 3-Methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxyazetidine and Substituted Azetidines

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring system is a challenging endeavor due to the high ring strain associated with four-membered heterocycles chemrxiv.orgrsc.org. Synthetic chemists have developed several strategies to achieve this, including intramolecular cyclization, various cycloaddition reactions, and ring rearrangement/expansion methods.

Intramolecular cyclization reactions, particularly those involving nucleophilic substitution, represent a foundational approach for azetidine synthesis. This method typically involves the intramolecular attack of a nitrogen nucleophile on a carbon atom bearing a leaving group, such as a halogen or sulfonate acs.orgfrontiersin.org. While effective for forming three-, five-, and six-membered rings, this approach can be challenging for azetidines due to the strain of the forming four-membered ring, which can lead to competing elimination reactions acs.orgresearchgate.net.

A common strategy involves the cyclization of preformed chains where a nitrogen nucleophile displaces a leaving group acs.org. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols has been reported to yield various 1,3-disubstituted azetidines organic-chemistry.org. Another example includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation organic-chemistry.org.

Detailed research findings indicate that the efficiency of these cyclizations can be influenced by the nature of the leaving group and the reaction conditions. For example, the use of lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst has been shown to promote C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to azetidines in high yields frontiersin.org. This method highlights the importance of catalyst choice in facilitating the challenging ring closure.

Table 1: Examples of Azetidine Synthesis via Intramolecular Cyclization

| Precursor Type | Leaving Group/Catalyst | Azetidine Product Type | Key Features | Reference |

| Primary amines + bis-triflates of 2-substituted-1,3-propanediols | in situ generated bis-triflates | 1,3-disubstituted azetidines | Straightforward alkylation | organic-chemistry.org |

| Alkyl dihalides + primary amines | Microwave irradiation | Nitrogen-containing heterocycles | One-pot cyclocondensation in alkaline aqueous medium | organic-chemistry.org |

| cis-3,4-epoxy amines | La(OTf)₃ catalyst | Azetidines (via C3-selective aminolysis) | High regioselectivity and yield | frontiersin.org |

| β-amino alcohols | Copper-catalyzed N-arylation, N-cyanomethylation, mesylation, base-induced ring closure | N-aryl-2-cyanoazetidines | Enantiomerically pure, predictable diastereoselectivity | organic-chemistry.org |

Cycloaddition reactions offer a powerful and atom-economical route to construct azetidine rings by forming two new bonds simultaneously. These reactions often proceed with high regio- and stereoselectivity, providing a direct pathway to functionalized azetidines rsc.org.

The [2+2] cycloaddition is a prominent strategy for synthesizing four-membered rings. In the context of azetidines, this typically involves the reaction of an imine or an imine equivalent with an alkene or alkyne.

The aza-Paternò-Büchi reaction is a [2+2] photocycloaddition between imines and alkenes that directly yields azetidines rsc.orgnih.govrsc.orgresearchgate.netchemrxiv.org. While conceptually efficient, its application has been limited by challenges in capturing the excited state of acyclic imines, which tend to undergo rapid isomerization rsc.orgchemrxiv.orgresearchgate.net. Successful examples often rely on intramolecular variants or cyclic imine equivalents nih.govchemrxiv.orgresearchgate.net. Recent advancements have shown that visible light-mediated aza-Paternò-Büchi reactions can be achieved using acyclic oximes and alkenes through triplet energy transfer catalysis, overcoming previous reactivity limitations chemrxiv.orgnih.govchemrxiv.org. This approach is characterized by its operational simplicity, low catalyst loadings, and functional group tolerance chemrxiv.org.

Alkynyl ketone cycloadditions with N-tosylimines also provide a route to substituted azetidines. When catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), these reactions can yield completely substituted azetidines in moderate to good yields with complete stereoselectivity organic-chemistry.orgacs.orgacs.orgresearchgate.netorganic-chemistry.org. For example, the reaction of 1-phenylhex-2-yn-1-one (B14472835) with N-tosyl benzaldimine in the presence of DMAP yielded an azetidine product acs.org.

Table 2: [2+2] Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Azetidine Product Characteristics | Yield | Reference |

| Aza-Paternò-Büchi | Oximes/Hydrazones + Olefins | Iridium photocatalyst, visible light, triplet energy transfer | Highly functionalized azetidines, mild conditions, broad functional group tolerance | Excellent yields (e.g., 87% for 3-aminotetrahydrofuran (B1273345) precursor) | chemrxiv.org |

| Alkynyl Ketone Cycloaddition | Alkynyl ketones + N-tosylimines | DMAP | Completely substituted azetidines, trans and E configuration, complete stereoselectivity | Moderate to good | organic-chemistry.orgacs.orgacs.orgorganic-chemistry.org |

| Ketene-Imine Cycloaddition (Staudinger Synthesis) | Ketenes (generated in situ) + Imines | - | Variously substituted 2-azetidinones (β-lactams) | - | mdpi.com |

While less common than [2+2] cycloadditions, [3+1] cycloaddition strategies have also been explored for azetidine synthesis. These approaches involve the combination of a three-atom component with a one-atom component to form the four-membered ring.

One notable example involves the enantioselective synthesis of 2-azetines (which can be reduced to azetidines) through [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates under copper catalysis in the presence of a chiral ligand nih.gov. This method has achieved high enantiomeric excesses, up to 95% nih.gov. This demonstrates the potential of metal-catalyzed [3+1] approaches to access chiral azetidine precursors.

Asymmetric cycloadditions involving donor-acceptor azetines are emerging areas for the synthesis of enantioenriched azetidines. While direct examples for "azetine cycloadditions" leading to azetidines are less explicitly detailed as a distinct category in the provided snippets, the broader concept of asymmetric cycloadditions for azetine scaffolds is relevant. For example, the aforementioned copper-catalyzed [3+1] cycloaddition to form 2-azetines with high enantiomeric excess falls under this umbrella, as these azetines can subsequently be reduced to azetidines nih.gov. This highlights the importance of controlling stereochemistry in the formation of the strained ring.

Ring rearrangement and expansion strategies offer an alternative pathway to azetidines, often leveraging the strain of smaller rings (like aziridines) to drive the formation of the four-membered azetidine ring.

Aziridine (B145994) to azetidine rearrangements are particularly significant. Aziridines, being highly strained three-membered rings, can undergo ring expansion to form azetidines. A notable strategy involves the one-carbon ring expansion of methylene (B1212753) aziridines to methylene azetidines upon reaction with a rhodium-bound carbene nih.govdicp.ac.cnresearchgate.net. This formal [3+1] ring expansion efficiently delivers substituted azetidines with high yields and stereoselectivities nih.gov. The mechanism is proposed to proceed through an aziridinium (B1262131) ylide intermediate, where the unique strain of the methylene aziridine promotes a ring-opening/ring-closing cascade that effectively transfers chirality from the substrate to the product nih.gov.

Another example involves the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement, although specific details of the mechanism or reagents are not provided in the snippets researchgate.net. Generally, such rearrangements can involve various intermediates and conditions, including those involving metal carbenes or ylides dicp.ac.cn.

Table 3: Ring Rearrangement and Expansion Strategies for Azetidine Synthesis

| Starting Material | Reagent/Catalyst | Azetidine Product Type | Key Features | Reference |

| Methylene aziridines | Rhodium-bound carbene | Highly-substituted methylene azetidines | Stereoselective [3+1] ring expansion, ylide-type mechanism, chirality transfer | nih.govdicp.ac.cnresearchgate.net |

| Aziridines | Vinyl-N-triftosylhydrazones (Rh-catalyzed) | 2-alkenyl azetidines | One-carbon ring expansion, diradical pathway, in situ formation of alkenyl aziridinium ylide | dicp.ac.cnresearchgate.net |

[3+1] Cycloaddition Approaches (e.g., Photo-induced Copper Catalysis)

Reductive Approaches to Azetidines (e.g., β-Lactam Reduction, Reductive Amination)

Reductive strategies represent a fundamental pathway for the construction of azetidine rings, including those leading to 3-methoxyazetidine. One of the most common and convenient approaches involves the reduction of β-lactams (azetidin-2-ones). This transformation can be achieved using various reducing agents such as diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), Raney nickel, or alanes in ether, generally proceeding with retention of the stereochemistry of the ring substituents acs.org. For instance, the reduction of N-substituted azetidin-2-ones to their corresponding N-substituted azetidines typically occurs rapidly and in good yields acs.org.

More specific advancements include the sodium borohydride (B1222165) (NaBH₄)-promoted reduction of C-3 functionalized azetidin-2-ones, enabling the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines rsc.org. While the use of Lewis acids and alanes in β-lactam reduction can sometimes lead to ring-opening of the strained four-membered ring, particularly with electron-rich phenyl substituents, these methods remain valuable acs.org.

Another important reductive approach is the reductive cyclization of imines. For example, N-substituted azetidines can be synthesized by treating γ-haloalkyl-imines with an equimolar amount of sodium borohydride in refluxing methanol (B129727), where the formed amine subsequently undergoes intramolecular cyclization to yield the azetidine in high yields bham.ac.uk.

A notable and unexpected synthesis of 3-methoxyazetidines involves an aziridine to azetidine rearrangement. This occurs upon treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol under reflux conditions. This contrasts with the reactivity of closely related N-alkylidene-(2,3-dibromopropyl)amines, which typically convert into 2-(bromomethyl)aziridines under similar conditions acs.org. The reaction of the imine proceeds through reduction, followed by cyclization via an SN2 mechanism to form an aziridine intermediate, which then undergoes thermal ring expansion to afford the azetidine product bham.ac.uk.

Table 1: Key Reductive Methods for Azetidine Synthesis

| Method | Precursor Type | Reducing Agent(s) | Key Outcome/Feature | Citation |

| β-Lactam Reduction | Azetidin-2-ones | Diborane, LiAlH₄, Raney Ni, Alanes | Retention of stereochemistry | acs.org |

| β-Lactam Reduction (C-3 Fx) | C-3 functionalized Azetidin-2-ones | NaBH₄ | Diastereoselective synthesis of 2,3-disubstituted azetidines | rsc.org |

| Reductive Cyclization | γ-Haloalkyl-imines | NaBH₄ | High yields of N-substituted azetidines | bham.ac.uk |

| Aziridine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH₄ in methanol | Unexpected synthesis of 3-methoxyazetidines | acs.org |

Enantioselective Synthesis of this compound and Chiral Azetidine Derivatives

The synthesis of enantiopure azetidine derivatives, including chiral this compound, is crucial for pharmaceutical and biological applications, as the stereochemistry often dictates biological activity. Significant advancements have been made in this area, employing various asymmetric synthetic strategies.

Asymmetric Catalytic Methods for Chiral Azetidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral azetidines. Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been developed and applied to induce asymmetry in various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions researchgate.netresearchgate.net. These catalysts offer advantages such as robustness, cost-effectiveness, and environmental benignity researchgate.net.

Specific examples include:

Organozinc Additions: Chiral N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been successfully employed as a catalyst for the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities (up to 98.4% ee for ethylation, 94.1% ee for methylation, 99.0% ee for arylation, and 84.6% ee for alkynylation) researchgate.net.

Ring-Opening Reactions: A magnesium-catalyzed asymmetric ring-opening reaction of aziridines with substituted tetrazoles has been reported, utilizing a novel chiral ligand synthesized from azetidine and (R)-BINOL, yielding desymmetrized products with high yields and good enantioselectivities researchgate.net.

Michael Additions: Azetidine-derived binuclear zinc catalysts have been developed for the asymmetric Michael addition of phosphites to α,β-unsaturated carbonyl compounds. These catalysts provide rigidity to the scaffold, enhancing control over the catalytic pocket and leading to excellent enantioselectivities (up to 99% ee) and chemical yields researchgate.netrsc.org.

Table 2: Examples of Asymmetric Catalytic Methods for Chiral Azetidine Synthesis

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) | Citation |

| Organozinc Addition to Aldehydes | Chiral N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Aldehydes + Organozinc reagents | Up to 99.0% | researchgate.net |

| Aziridine Ring-Opening | Magnesium-catalyzed with Azetidine-(R)-BINOL ligand | Aziridines + Substituted tetrazoles | Good enantioselectivities | researchgate.net |

| Michael Addition of Phosphites | Azetidine-derived Binuclear Zinc Catalyst | α,β-unsaturated carbonyl compounds + Phosphites | Up to 99% | researchgate.netrsc.org |

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliary-mediated approaches involve attaching a chiral group to a reactant, which then directs the stereochemical outcome of the reaction. After the desired transformation, the auxiliary is removed, leaving behind the enantiomerically enriched product. While specific detailed examples for this compound were not extensively found in the provided search results, the general principle is applied in the synthesis of chiral azetidines. For instance, the removal of a chiral auxiliary group has been demonstrated to afford enantiopure compounds, highlighting the utility of such strategies in achieving high enantiomeric excess in azetidine synthesis bham.ac.uk. The application of chiral auxiliaries has made considerable progress in asymmetric synthesis broadly, including for β-lactams, which can be precursors to azetidines researchgate.net.

Strain-Release Functionalization of Azabicyclobutanes (ABBs) for Stereodefined Azetidines

Strain-release functionalization of azabicyclobutanes (ABBs) is a powerful and modular strategy for accessing complex, stereopure azetidines. ABBs are highly strained bicyclic compounds that can undergo ring-opening reactions, leading to the formation of four-membered azetidine rings with defined stereochemistry chemrxiv.orgfigshare.comacs.org. This methodology allows for the parallel synthesis of stereodefined azetidines that would otherwise be challenging to produce chemrxiv.orgfigshare.com.

Recent developments include the enantiocontrolled synthesis of azetidine libraries through the strain-release functionalization of C2-substituted ABBs researchgate.net. Gram-scale syntheses of diastereomeric ABBs (and their enantiomers), followed by stereospecific strain-release reactions with various nucleophiles (often promoted by protonation of the nitrogen atom), have successfully yielded corresponding azetidines with high stereocontrol researchgate.net. This approach also allows for double functionalization of ABBs through deprotonation-electrophilic trapping at C3, followed by ring-opening researchgate.net. The utility of this method extends to the synthesis of azetidines incorporating pharmaceutically relevant groups, such as the trifluoromethyl group, by investigating the reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes in polar strain-release reactions researchgate.net.

Modular Approaches to Enantioenriched C2- and C3-Substituted Azetidines

Modular synthetic approaches aim to provide flexible and efficient routes to diverse sets of enantioenriched azetidines with specific substitutions. A general and scalable method has been developed for the synthesis of enantioenriched C2-substituted azetidines utilizing chiral tert-butanesulfinamides acs.org. This method allows for the introduction of various substituents, including aryl, vinyl, allyl, branched alkyl, and linear alkyl groups, at the azetidine's C2-position, which were previously difficult to access with high optical purity via a single method acs.org.

This approach involves a cyclization reaction, followed by deprotection and further functionalization. The protected azetidines undergo rapid and efficient sulfinamide cleavage, yielding an azetidine hydrochloride salt that can be subjected to traditional amine functionalization chemistries. This highlights the method's applicability for medicinal chemistry endeavors and allows for telescoping deprotection with subsequent derivatization reactions acs.org.

Functionalization and Derivatization of the Azetidine Scaffold

Once the azetidine scaffold is established, it can be further functionalized and derivatized to introduce diverse chemical functionalities, expanding its utility in drug discovery and synthetic chemistry. The inherent strain of the four-membered azetidine ring also makes it susceptible to various ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or expanded ring systems rsc.org.

Common strategies for functionalization include:

N-Functionalization: The nitrogen atom of the azetidine ring is a prime site for derivatization. N-arylation of azetidines can be achieved through single-pot methods using Buchwald-Hartwig couplings or SNAr reactions uni-muenchen.de. Amide formation is another important strategy for derivatizing azetidines, particularly useful in medicinal chemistry acs.org.

C-Functionalization: The carbon atoms of the azetidine ring can also be functionalized. For instance, selective 3-arylated azetidine intermediates can be formed via a strain-release approach by adding nucleophilic organometallic species to in situ-produced azabicyclobutanes uni-muenchen.de. Reductive amination can be employed to introduce amine functionalities at various positions, as seen in the synthesis of spirocyclic piperidine-azetidine ring systems acs.orgnih.govresearchgate.net.

Sulfonyl Fluoride Chemistry: Azetidine sulfonyl fluorides have emerged as valuable motifs for drug discovery. These compounds are amenable to Sulfur–Fluoride Exchange (SuFEx) reactivity, allowing for the formation of S(VI) derivatives such as sulfonamides and sulfonate esters. This broad functional group tolerance allows for the derivatization of complex molecules, including the functionalization of drugs like fluoxetine (B1211875) and amlodipine (B1666008) with azetidine moieties acs.org.

Ring-Opening and Rearrangement Reactions: The azetidine ring can undergo ring-opening reactions, for example, with alkynes in a copper(II) triflate (Cu(OTf)₂) catalyzed domino ring-opening/cyclization (DROC) process to yield tetrahydropyridines researchgate.net. The reactivity of azetidines towards nucleophiles can lead to stereoselective preparation of various piperidines through transient 1-azoniabicyclo[2.2.0]hexanes undergoing SN2-type ring opening .

The ability to introduce an aryl bromide and a pendant hydroxyl group onto the azetidine scaffold allows for further downstream functional group pairing and diversification, facilitating the generation of lead-like molecules for drug discovery nih.gov.

Table 3: General Functionalization Strategies for Azetidine Scaffolds

| Functionalization Type | Examples of Reactions/Transformations | Resulting Derivatives/Features | Citation |

| N-Arylation | Buchwald-Hartwig couplings, SNAr reactions | N-aryl azetidines | uni-muenchen.de |

| Amide Formation | Acylation reaction sequence after deprotection | Azetidine amides | acs.org |

| C-Arylation | Strain-release with organometallic reagents | 3-arylated azetidines | uni-muenchen.de |

| Reductive Amination | With aldehydes/ketones | Aminated azetidines, spirocyclic systems | acs.orgnih.govresearchgate.net |

| SuFEx Chemistry | Reaction of azetidine sulfonyl fluorides with nucleophiles | Sulfonamides, sulfonate esters, functionalized drug molecules | acs.org |

| Ring-Opening | Cu(OTf)₂ catalyzed DROC with alkynes, nucleophilic ring-opening | Tetrahydropyridines, substituted acyclic amines, expanded ring systems | rsc.orgresearchgate.net |

Diversification Strategies for this compound Analogues

The unique structural features of this compound, particularly its strained azetidine ring, enhance its utility as a versatile building block in organic synthesis, with the methoxy (B1213986) group offering significant potential for further functionalization chem960.com. Advanced synthetic methodologies have enabled the diversification of this compound into a range of analogues, expanding its applicability in various chemical endeavors.

One prominent strategy involves the use of N-Boc-3-methoxyazetidine as a precursor. Treatment of this compound with strong bases, such as sec-butyllithium (B1581126) (s-BuLi), leads to the elimination of lithium methoxide (B1231860) (LiOMe), generating highly reactive 2-lithiated 2-azetines in situ thieme-connect.com. These lithiated intermediates are valuable for subsequent electrophilic trapping reactions, allowing for the introduction of diverse substituents at the 2-position of the azetine ring, yielding functionalized azetines in high yields thieme-connect.com.

Furthermore, stereoselective synthesis of trisubstituted azetidines has been achieved through polar radical crossover (PRC) reactions involving azetine derivatives, which are generated in situ from 3-methoxyazetidines chemrxiv.org. This method provides access to complex azetidine structures with controlled stereochemistry. For instance, reactions involving organoboron derivatives and perfluorinated radical precursors have yielded products with good diastereomeric ratios, demonstrating the precision of this functionalization approach chemrxiv.org. The resulting substituted azetidines have shown stability under basic conditions, allowing for further modifications such as the hydrolysis of ester moieties into carboxylic acids while maintaining high diastereoselectivity chemrxiv.org.

Another approach to diversify this compound analogues involves the direct synthesis of 3-substituted 1-Boc-3-methoxyazetidines. This can be achieved by reacting commercially available tert-butyl 3-oxoazetidine-1-carboxylate with various Grignard reagents, followed by methylation of the resulting alcohol uni-muenchen.de. This method provides a straightforward route to introduce diverse substituents at the 3-position of the azetidine ring.

The synthesis of 3-methoxy-3-methylazetidines has also been reported through an unexpected aziridine to azetidine rearrangement. This transformation occurs upon treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines with sodium borohydride in methanol under reflux conditions . This rearrangement offers a unique pathway to access specific this compound derivatives.

The versatility of this compound derivatives is further exemplified by their use in generating more complex structures. For example, tert-butyl 3-(sec-butyl)-3-methoxyazetidine-1-carboxylate has been successfully reacted with 2-(3-bromophenyl)-1,3-dioxolane, highlighting the potential for constructing elaborate molecular architectures from these precursors uni-muenchen.de.

Table 1: Diversification Strategies for this compound Analogues

| Strategy | Key Precursor / Intermediate | Functionalization Method | Outcome / Product Type | Reference |

| α-Lithiation–Elimination | N-Boc-3-methoxyazetidine | Reaction with various electrophiles | 2-Substituted 2-azetines | thieme-connect.com |

| Polar Radical Crossover (PRC) | Azetine derivatives (from this compound) | Reaction with organoboron derivatives and radical precursors | Stereoselective trisubstituted azetidines | chemrxiv.org |

| Grignard Reagent Addition | tert-butyl 3-oxoazetidine-1-carboxylate | Reaction with Grignard reagents, followed by methylation | 3-Substituted 1-Boc-3-methoxyazetidines | uni-muenchen.de |

| Aziridine to Azetidine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH4 in methanol under reflux | 3-Methoxy-3-methylazetidines | |

| Cross-Coupling with Dioxolane Derivative | tert-butyl 3-(sec-butyl)-3-methoxyazetidine-1-carboxylate | Reaction with 2-(3-bromophenyl)-1,3-dioxolane | Complex azetidine derivatives | uni-muenchen.de |

Orthogonal Protecting Group Strategies in Azetidine Synthesis

Orthogonal protecting group strategies are indispensable in the multi-step synthesis of complex molecules, particularly when dealing with sensitive and multi-functionalized scaffolds like azetidines. These strategies allow for the selective deprotection and functionalization of different reactive sites within a molecule without affecting other protected functionalities.

In azetidine synthesis, various protecting groups have been employed, offering distinct removal conditions. For instance, in the synthesis of azetidine-containing macrocyclic peptides, chemoselective deprotection at the azetidine nitrogen has been achieved, enabling further modifications researchgate.net. This highlights the importance of choosing protecting groups that can be removed under specific, non-interfering conditions.

A common and widely utilized protecting group for amines, including those in azetidines, is the tert-butoxycarbonyl (Boc) group, which is typically removed under acidic conditions organic-chemistry.org. However, the need for finer control has led to the exploration of other groups. For example, in the synthesis of spirocyclic azetidine oxindoles, orthogonal deprotection of Boc and benzyl (B1604629) (Bn) groups has been demonstrated. The Boc group was selectively removed with HCl, while the Bn group required a modified Birch/Benkeser reduction nih.gov. This showcases a clear distinction in deprotection conditions for different protecting groups on the same azetidine scaffold.

Another example of orthogonal protection is seen in the context of 1,2-diazetidine derivatives, where Boc and tosyl (Ts) groups have been successfully employed. The Boc group was selectively cleaved with trifluoroacetic acid, while the tosyl group was removed using magnesium turnings in methanol rsc.orgrsc.org. This allows for selective functionalization at either the Nγ or Nδ positions of the diazetidine ring, enabling the synthesis of various pseudopeptides rsc.orgrsc.org.

The tert-butoxythiocarbonyl (Botc) group has emerged as an alternative to the Boc group, particularly for α-lithiation–electrophilic substitution reactions of azetidines acs.org. The Botc group exhibits greater acid lability compared to Boc, allowing for preferential removal under acidic conditions, as demonstrated by the selective deprotection of N-Botc-azetidine in the presence of N-Boc-azetidine using trifluoroacetic acid acs.org. Furthermore, the Botc group can also be selectively eliminated under thermal conditions, offering another orthogonal deprotection pathway acs.org.

Selective functionalization of the azetidine nitrogen can also be achieved by carefully chosen protecting groups. For instance, the removal of a benzyloxycarbonyl (Cbz) group using trimethylsilyl (B98337) iodide (TMSI) can provide a free NH azetidine, which can then be selectively functionalized, for example, with Boc anhydride (B1165640) nih.gov. This strategy allows for the precise introduction of new functionalities at the azetidine nitrogen.

Table 2: Examples of Orthogonal Protecting Groups in Azetidine Synthesis

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 | Application / Context | Reference |

| Boc | Benzyl (Bn) | HCl | Modified Birch/Benkeser reduction | Spirocyclic azetidine oxindoles | nih.gov |

| Boc | Tosyl (Ts) | Trifluoroacetic acid | Magnesium turnings in methanol | 1,2-Diazetidine derivatives in pseudopeptide synthesis | rsc.orgrsc.org |

| Boc | Botc | Trifluoroacetic acid (selective for Botc) | Thermal conditions (selective for Botc) | α-Lithiation–electrophilic substitution of azetidines | acs.org |

| Cbz | Boc | TMSI (for Cbz) | Boc anhydride (for subsequent functionalization) | Selective functionalization of azetidine nitrogen | nih.gov |

Application of Click Chemistry in Azetidine Functionalization (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, defined by its high efficiency, broad scope, and simple purification, has revolutionized chemical synthesis by providing reliable methods for joining molecular building blocks organic-chemistry.org. Among the various click reactions, the azide-alkyne cycloaddition (AAC) stands out, particularly its copper(I)-catalyzed variant (CuAAC), often referred to as the "cream of the crop" of click chemistry organic-chemistry.orgwikipedia.org. This reaction is highly efficient for the functionalization of azetidine-containing compounds.

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes, while known for over a century, typically requires elevated temperatures and can yield mixtures of 1,4- and 1,5-regioisomers organic-chemistry.orgwikipedia.orgnih.gov. In contrast, CuAAC proceeds under mild conditions, often at room temperature and even in aqueous media, and crucially, it is highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.orgnih.gov. This regioselectivity and functional group tolerance make CuAAC an ideal tool for constructing complex azetidine derivatives.

A direct application of CuAAC in azetidine functionalization is the formation of azetidine-triazole conjugates. For example, the copper-catalyzed azide-alkyne cycloaddition has been successfully employed between 3-azidoazetidine and cyclopropylacetylene (B33242) derivatives to form azetidine-triazole structures vulcanchem.com. This demonstrates a straightforward pathway to introduce triazole moieties onto azetidine scaffolds.

Beyond CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and also accommodating internal alkynes to produce fully substituted 1,4,5-triazoles organic-chemistry.orgwikipedia.orgnih.gov. This expands the toolkit for azetidine functionalization, allowing for different triazole substitution patterns depending on the desired molecular architecture.

The integration of click chemistry into azetidine synthesis often involves preparing azetidine derivatives with suitable "click handles." For instance, a 2-propynyl carbamate (B1207046) moiety can be introduced onto the azetidine nitrogen, which then readily undergoes click reactions. This strategy has been successfully utilized for the late-stage modification of macrocyclic peptides containing 3-aminoazetidine, allowing for the attachment of various tags like dyes and biotin (B1667282) researchgate.netnih.gov. Similarly, the installation of a propargyl chloroformate group onto an NH azetidine can create an alkyne handle for subsequent click reactions, maintaining the reactivity of other functionalities on the azetidine scaffold nih.gov.

The versatility of click chemistry extends to the synthesis of hybrid molecules. For example, highly functionalized β-lactam-triazole hybrids have been developed through a Passerini/CuAAC sequence, showcasing the power of combining multicomponent reactions with click chemistry for the rapid generation of diverse azetidine-related structures acs.org.

Table 3: Applications of Click Chemistry in Azetidine Functionalization

| Click Reaction Type | Azetidine Precursor / Handle | Alkyne / Azide Partner | Product Type / Functionalization | Regioselectivity | Reference |

| CuAAC | 3-Azidoazetidine | Cyclopropylacetylene derivative | Azetidine-triazole conjugates | 1,4-Disubstituted triazole | vulcanchem.com |

| CuAAC | 2-Propynyl carbamate on azetidine nitrogen | Various azides | Macrocyclic peptides with dye/biotin tags | 1,4-Disubstituted triazole | researchgate.netnih.gov |

| CuAAC | Propargyl chloroformate on NH azetidine | Various azides | Amino-azetidine with N-functionality | 1,4-Disubstituted triazole | nih.gov |

| RuAAC | Azetidine with terminal azide | Terminal or internal alkynes | 1,5-Disubstituted or 1,4,5-Trisubstituted triazoles | 1,5-Disubstituted triazole | organic-chemistry.orgwikipedia.orgnih.gov |

Development of Azetidine-Containing Building Blocks and Compound Libraries

The azetidine ring, a four-membered saturated cyclic amine, has gained significant attention in drug discovery and organic synthesis due to its unique physicochemical properties and its presence in numerous bioactive natural and synthetic compounds chemrxiv.orglifechemicals.com. The development of azetidine-containing building blocks and compound libraries is a crucial strategy to accelerate drug discovery projects by providing access to diverse chemical space and conformationally constrained scaffolds.

Azetidine carboxylic acids, such as L-azetidine-2-carboxylic acid, are particularly important scaffolds and building blocks for the synthesis of various biologically active heterocyclic compounds and peptides mdpi.com. These non-natural azetidine-based amino acids (Aze) offer interesting features in protein engineering, capable of inducing significant changes in the secondary structure of peptide chains acs.org. Scalable synthetic routes have been developed to access substituted α-carbonylated azetidines from readily available N-protected pyrrolidinones, providing a convenient source of these building blocks acs.org.

The utility of azetidine building blocks extends to the creation of diverse compound libraries. For instance, 2-cyano-azetidines have been recognized as excellent scaffolds for molecular diversity wikipedia.org. The Broad Institute of MIT and Harvard has extensively utilized azetidine-based scaffolds for the synthesis and profiling of CNS-focused lead-like libraries, while Galapagos NV has employed them for the discovery and optimization of azetidine libraries targeting free fatty acid receptor 2 (FFA2) antagonists wikipedia.org.

Companies like Enamine and Life Chemicals offer proprietary collections of functionalized azetidines, emphasizing their role as reactive intermediates that can significantly speed up drug discovery lifechemicals.comenamine.net. These building blocks are well-suited for high-throughput screening (HTS) and medicinal chemistry structure-activity relationship (SAR) studies lifechemicals.com. The ability to acquire such compounds from stock facilitates the rapid construction of compound libraries enamine.net.

A simple, modular, and programmable approach to access complex stereopure azetidines through strain-release functionalization has been developed, enabling the parallel synthesis of stereodefined azetidines that would otherwise be difficult to produce chemrxiv.org. This method contributes significantly to expanding the chemical space accessible through azetidine scaffolds.

The development of azetidine-containing building blocks is further supported by innovations in synthetic methodologies. For example, robust methods for the synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones have been reported, allowing access to both diastereoisomers with excellent ratios acs.org. Additionally, a simple organometallic route towards unsaturated carboxylic acid precursors has enabled the synthesis of a new library of 2-azetidinylcarboxylic acids, which have been subsequently used in the formation of small peptide chains acs.org.

The strained azetidine ring in compounds like this compound enhances their utility as building blocks for bioactive molecules, with the methoxy group offering additional functionalization potential chem960.com. The continuous development of these building blocks and libraries underscores the growing importance of azetidines as scaffolds for new chemical entities in the search for therapeutic agents acs.org.

Table 4: Examples of Azetidine-Containing Building Blocks and Libraries

| Building Block Type | Key Features / Derivatization | Application / Utility | Reference |

| Azetidine carboxylic acids | L-Azetidine-2-carboxylic acid, 2-azetidinylcarboxylic acids | Peptidomimetics, protein engineering | mdpi.comacs.org |

| 2-Cyano-azetidines | Enantiopure, diverse scaffolds | CNS-focused lead-like libraries, FFA2 antagonists | wikipedia.org |

| N-Sulfonylazetidines | α-Carbonylated, diastereoselective access | Total synthesis, medicinal chemistry | acs.org |

| Functionalized Azetidines | Proprietary collections (e.g., Enamine, Life Chemicals) | High-throughput screening (HTS), SAR studies | lifechemicals.comenamine.net |

| Spirocyclic Azetidines | Densely functionalized, fused/bridged/spirocyclic | Lead-like molecules for CNS targeting, combinatorial libraries | nih.govgoogle.com |

| Stereopure Azetidines | Accessed via strain-release functionalization | Parallel synthesis, expanded chemical space | chemrxiv.org |

| This compound derivatives | Strained ring, methoxy functionalization potential | Building blocks for bioactive molecules | chem960.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 110925-17-2 |

| Azetidine | 160086 |

| N-Boc-3-methoxyazetidine | 12154460 |

| tert-butyl 3-oxoazetidine-1-carboxylate | 11956557 |

| 3-Aminoazetidine | 135406 |

| 1,2,3-Triazole | 9251 |

| 1,4-Disubstituted 1,2,3-triazole | (General Class) |

| 1,5-Disubstituted 1,2,3-triazole | (General Class) |

| 3-Azidoazetidine | 135407 |

| 2-Propynyl carbamate | 219762 |

| Propargyl chloroformate | 219762 |

| Azelnidipine (B1666253) | 119522 |

| L-Azetidine-2-carboxylic acid | 9248 |

| 1,2-Diazetidine-3-carboxylic acid (aAze) | (No specific CID found for aAze, general class) |

| N-Botc-azetidine | (No specific CID found, refers to tert-butoxythiocarbonyl azetidine) |

| N-thiopivaloylazetidine | (No specific CID found, refers to N-pivaloylazetidine) |

| 2-Cyanoazetidine | (No specific CID found for general class) |

Note: For general classes of compounds (e.g., 1,4-Disubstituted 1,2,3-triazole, 1,5-Disubstituted 1,2,3-triazole, 1,2-Diazetidine-3-carboxylic acid, N-Botc-azetidine, N-thiopivaloylazetidine, 2-Cyanoazetidine), specific PubChem CIDs for the exact generic structure are not typically available. The CIDs provided are for the core azetidine or triazole structures, or for specific named derivatives if available.##

The azetidine ring, a four-membered saturated cyclic amine, is a highly valuable scaffold in chemical synthesis and drug discovery due to its unique structural properties and prevalence in numerous bioactive compounds chemrxiv.orglifechemicals.com. Among its derivatives, this compound stands out, with its strained ring enhancing its utility as a building block and the methoxy group offering further functionalization potential chem960.com. This article delves into advanced synthetic methodologies that enable the diversification and functionalization of this compound and related azetidine structures.

Diversification Strategies for this compound Analogues

Diversification of this compound analogues is crucial for expanding their chemical space and utility. Several sophisticated strategies have been developed to achieve this, allowing for the introduction of various substituents and the creation of complex molecular architectures.

One effective strategy involves the use of N-Boc-3-methoxyazetidine as a precursor. When treated with strong bases, such as sec-butyllithium (s-BuLi), this compound undergoes an elimination of lithium methoxide (LiOMe), leading to the in situ generation of highly reactive 2-lithiated 2-azetines thieme-connect.com. These lithiated intermediates are highly versatile and readily react with a wide range of electrophiles, enabling the introduction of diverse substituents at the 2-position of the azetine ring, typically yielding functionalized azetines in high yields thieme-connect.com.

Another advanced method for achieving stereoselective diversification involves polar radical crossover (PRC) reactions. Azetine derivatives, which can be generated in situ from 3-methoxyazetidines, serve as key intermediates in these transformations chemrxiv.org. This approach facilitates the stereoselective synthesis of trisubstituted azetidines. For instance, reactions employing organoboron derivatives and perfluorinated radical precursors have been shown to yield products with commendable diastereomeric ratios, demonstrating precise control over stereochemistry chemrxiv.org. Importantly, the resulting substituted azetidines exhibit stability under basic conditions, which allows for further modifications, such as the hydrolysis of ester moieties into carboxylic acids, while preserving high diastereoselectivity chemrxiv.org.

Direct synthetic routes also contribute to the diversification of this compound analogues. For example, 3-substituted 1-Boc-3-methoxyazetidines can be synthesized by reacting commercially available tert-butyl 3-oxoazetidine-1-carboxylate with various Grignard reagents, followed by methylation of the resulting alcohol uni-muenchen.de. This method provides a direct and efficient pathway to introduce diverse substituents at the 3-position of the azetidine ring.

An unusual but effective route to 3-methoxy-3-methylazetidines involves a rare aziridine to azetidine rearrangement. This transformation occurs when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines are treated with sodium borohydride in methanol under reflux conditions . This rearrangement offers a distinct synthetic pathway to specific this compound derivatives.

The versatility of this compound derivatives as building blocks is further demonstrated by their application in constructing more complex molecular architectures. For instance, tert-butyl 3-(sec-butyl)-3-methoxyazetidine-1-carboxylate has been successfully utilized in reactions with 2-(3-bromophenyl)-1,3-dioxolane, underscoring its potential for the assembly of elaborate chemical structures uni-muenchen.de.

Table 1: Diversification Strategies for this compound Analogues

| Strategy | Key Precursor / Intermediate | Functionalization Method | Outcome / Product Type | Reference |

| α-Lithiation–Elimination | N-Boc-3-methoxyazetidine | Reaction with various electrophiles | 2-Substituted 2-azetines | thieme-connect.com |

| Polar Radical Crossover (PRC) | Azetine derivatives (generated from this compound) | Reaction with organoboron derivatives and radical precursors | Stereoselective trisubstituted azetidines | chemrxiv.org |

| Grignard Reagent Addition | tert-butyl 3-oxoazetidine-1-carboxylate | Reaction with Grignard reagents, followed by methylation | 3-Substituted 1-Boc-3-methoxyazetidines | uni-muenchen.de |

| Aziridine to Azetidine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH4 in methanol under reflux | 3-Methoxy-3-methylazetidines | |

| Cross-Coupling with Dioxolane Derivative | tert-butyl 3-(sec-butyl)-3-methoxyazetidine-1-carboxylate | Reaction with 2-(3-bromophenyl)-1,3-dioxolane | Complex azetidine derivatives | uni-muenchen.de |

Orthogonal Protecting Group Strategies in Azetidine Synthesis

The synthesis of complex azetidine-containing molecules often necessitates the use of orthogonal protecting group strategies. These strategies enable the selective manipulation of specific reactive sites within a molecule while leaving other functionalities undisturbed, which is critical for multi-step syntheses.

In azetidine synthesis, a variety of protecting groups have been developed, each offering distinct removal conditions. For instance, in the context of azetidine-containing macrocyclic peptides, chemoselective deprotection at the azetidine nitrogen has been successfully achieved, allowing for subsequent modifications without affecting other parts of the molecule researchgate.net. This underscores the importance of selecting protecting groups that can be removed under highly specific and non-interfering conditions.

A widely employed protecting group for amines, including those found in azetidines, is the tert-butoxycarbonyl (Boc) group, which is typically deprotected under acidic conditions organic-chemistry.org. However, for more nuanced control, alternative protecting groups and strategies are utilized. For example, in the synthesis of spirocyclic azetidine oxindoles, orthogonal deprotection of Boc and benzyl (Bn) groups has been demonstrated. The Boc group was selectively removed using HCl, while the Bn group required a modified Birch/Benkeser reduction nih.gov. This illustrates a clear differentiation in deprotection conditions for distinct protecting groups on the same azetidine scaffold.

Another illustration of orthogonal protection is observed with 1,2-diazetidine derivatives, where Boc and tosyl (Ts) groups have been effectively employed. The Boc group was selectively cleaved with trifluoroacetic acid, while the tosyl group was removed using magnesium turnings in methanol rsc.orgrsc.org. This allows for selective functionalization at either the Nγ or Nδ positions of the diazetidine ring, facilitating the synthesis of various pseudopeptides rsc.orgrsc.org.

The tert-butoxythiocarbonyl (Botc) group has emerged as a valuable alternative to the Boc group, particularly for α-lithiation–electrophilic substitution reactions involving azetidines acs.org. The Botc group exhibits greater acid lability compared to Boc, enabling its preferential removal under acidic conditions. This is exemplified by the selective deprotection of N-Botc-azetidine in the presence of N-Boc-azetidine using trifluoroacetic acid acs.org. Additionally, the Botc group can be selectively eliminated under thermal conditions, providing another orthogonal deprotection pathway acs.org.

Selective functionalization of the azetidine nitrogen can also be achieved by carefully choosing protecting groups. For instance, the removal of a benzyloxycarbonyl (Cbz) group using trimethylsilyl iodide (TMSI) can yield a free NH azetidine, which can then be selectively functionalized, for example, through reaction with Boc anhydride nih.gov. This strategy allows for precise control over the introduction of new functionalities at the azetidine nitrogen.

Table 2: Examples of Orthogonal Protecting Groups in Azetidine Synthesis

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 | Application / Context | Reference |

| Boc | Benzyl (Bn) | HCl | Modified Birch/Benkeser reduction | Spirocyclic azetidine oxindoles | nih.gov |

| Boc | Tosyl (Ts) | Trifluoroacetic acid | Magnesium turnings in methanol | 1,2-Diazetidine derivatives in pseudopeptide synthesis | rsc.orgrsc.org |

| Boc | Botc | Trifluoroacetic acid (selective for Botc) | Thermal conditions (selective for Botc) | α-Lithiation–electrophilic substitution of azetidines | acs.org |

| Cbz | Boc | TMSI (for Cbz) | Boc anhydride (for subsequent functionalization) | Selective functionalization of azetidine nitrogen | nih.gov |

Application of Click Chemistry in Azetidine Functionalization (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, characterized by its high efficiency, broad applicability, and straightforward purification, has significantly advanced chemical synthesis by providing robust methods for connecting molecular building blocks organic-chemistry.org. Among the various click reactions, the azide-alkyne cycloaddition (AAC) is particularly notable, especially its copper(I)-catalyzed variant (CuAAC), which is often considered a premier example of a click reaction organic-chemistry.orgwikipedia.org. This reaction is highly effective for the functionalization of azetidine-containing compounds.

The traditional thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes, while historically important, typically requires elevated temperatures and can result in mixtures of 1,4- and 1,5-regioisomers organic-chemistry.orgwikipedia.orgnih.gov. In contrast, CuAAC proceeds under mild conditions, often at room temperature and even in aqueous environments. Crucially, it exhibits high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.orgnih.gov. This combination of mild conditions, high yield, and regioselectivity makes CuAAC an invaluable tool for constructing diverse azetidine derivatives.

A direct application of CuAAC in azetidine functionalization is the synthesis of azetidine-triazole conjugates. For example, the copper-catalyzed azide-alkyne cycloaddition has been successfully employed between 3-azidoazetidine and cyclopropylacetylene derivatives to form specific azetidine-triazole structures vulcanchem.com. This provides a direct and efficient pathway for introducing triazole moieties onto azetidine scaffolds.

Beyond CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, producing 1,5-disubstituted 1,2,3-triazoles from terminal alkynes, and can also engage internal alkynes to yield fully substituted 1,4,5-triazoles organic-chemistry.orgwikipedia.orgnih.gov. The availability of both CuAAC and RuAAC expands the synthetic toolkit for azetidine functionalization, allowing for precise control over the triazole substitution pattern based on the desired molecular architecture.

The integration of click chemistry into azetidine synthesis often involves the preparation of azetidine derivatives bearing suitable "click handles." For instance, a 2-propynyl carbamate moiety can be introduced onto the azetidine nitrogen, which then readily participates in click reactions. This strategy has been successfully applied for the late-stage modification of macrocyclic peptides containing 3-aminoazetidine, enabling the attachment of various tags such as dyes and biotin researchgate.netnih.gov. Similarly, the installation of a propargyl chloroformate group onto an NH azetidine can create an alkyne handle for subsequent click reactions, while maintaining the reactivity of other functionalities on the azetidine scaffold nih.gov.

The versatility of click chemistry also extends to the synthesis of hybrid molecules. For example, highly functionalized β-lactam-triazole hybrids have been developed through a Passerini/CuAAC sequence, demonstrating the power of combining multicomponent reactions with click chemistry for the rapid generation of diverse azetidine-related structures acs.org.

Table 3: Applications of Click Chemistry in Azetidine Functionalization

| Click Reaction Type | Azetidine Precursor / Handle | Alkyne / Azide Partner | Product Type / Functionalization | Regioselectivity | Reference |

| CuAAC | 3-Azidoazetidine | Cyclopropylacetylene derivative | Azetidine-triazole conjugates | 1,4-Disubstituted triazole | vulcanchem.com |

| CuAAC | 2-Propynyl carbamate on azetidine nitrogen | Various azides | Macrocyclic peptides with dye/biotin tags | 1,4-Disubstituted triazole | researchgate.netnih.gov |

| CuAAC | Propargyl chloroformate on NH azetidine | Various azides | Amino-azetidine with N-functionality | 1,4-Disubstituted triazole | nih.gov |

| RuAAC | Azetidine with terminal azide | Terminal or internal alkynes | 1,5-Disubstituted or 1,4,5-Trisubstituted triazoles | 1,5-Disubstituted triazole | organic-chemistry.orgwikipedia.orgnih.gov |

Development of Azetidine-Containing Building Blocks and Compound Libraries

The azetidine ring, as a four-membered saturated cyclic amine, is increasingly recognized for its significant role in drug discovery and organic synthesis, owing to its unique physicochemical properties and its presence in a variety of bioactive natural and synthetic compounds chemrxiv.orglifechemicals.com. The strategic development of azetidine-containing building blocks and comprehensive compound libraries is a pivotal approach to accelerate drug discovery initiatives by providing access to diverse chemical space and conformationally constrained scaffolds.

Azetidine carboxylic acids, such as L-azetidine-2-carboxylic acid, serve as particularly important scaffolds and building blocks for the synthesis of various biologically active heterocyclic compounds and peptides mdpi.com. These non-natural azetidine-based amino acids (Aze) introduce interesting features in protein engineering, capable of inducing substantial changes in the secondary structure of peptide chains acs.org. Scalable synthetic routes have been established to access substituted α-carbonylated azetidines from readily available N-protected pyrrolidinones, thereby providing a convenient source of these essential building blocks acs.org.

The utility of azetidine building blocks is further extended through their application in the creation of diverse compound libraries. For instance, 2-cyano-azetidines have been identified as excellent scaffolds for generating molecular diversity wikipedia.org. Noteworthy is the extensive use of azetidine-based scaffolds by the Broad Institute of MIT and Harvard for the synthesis and profiling of lead-like libraries focused on the central nervous system (CNS). Similarly, Galapagos NV has leveraged these scaffolds for the discovery and optimization of azetidine libraries aimed at developing free fatty acid receptor 2 (FFA2) antagonists wikipedia.org.

Specialized chemical suppliers, such as Enamine and Life Chemicals, offer proprietary collections of functionalized azetidines, highlighting their role as reactive intermediates that can significantly expedite drug discovery projects lifechemicals.comenamine.net. These building blocks are highly suitable for high-throughput screening (HTS) and medicinal chemistry structure-activity relationship (SAR) studies lifechemicals.com. The ready availability of such compounds from stock substantially facilitates the rapid construction of diverse compound libraries enamine.net.

A simple, modular, and programmable approach has been developed to access complex stereopure azetidines through strain-release functionalization. This methodology enables the parallel synthesis of stereodefined azetidines, which would otherwise be labor-intensive to produce chemrxiv.org. Such advancements significantly contribute to expanding the chemical space accessible through azetidine scaffolds.

Innovations in synthetic methodologies continue to bolster the development of azetidine-containing building blocks. For example, robust methods for the synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones have been reported, providing access to both diastereoisomers with excellent ratios acs.org. Furthermore, a straightforward organometallic route to unsaturated carboxylic acid precursors has facilitated the synthesis of a new library of 2-azetidinylcarboxylic acids, which have subsequently been incorporated into small peptide chains acs.org.

The inherent strain of the azetidine ring in compounds like this compound enhances their utility as building blocks for bioactive molecules, with the methoxy group offering additional opportunities for functionalization chem960.com. The ongoing development of these building blocks and libraries underscores the increasing importance of azetidines as scaffolds for novel chemical entities in the pursuit of therapeutic agents acs.org.

Table 4: Examples of Azetidine-Containing Building Blocks and Libraries

| Building Block Type | Key Features / Derivatization | Application / Utility | Reference |

| Azetidine carboxylic acids | L-Azetidine-2-carboxylic acid, 2-azetidinylcarboxylic acids | Peptidomimetics, protein engineering | mdpi.comacs.org |

| 2-Cyano-azetidines | Enantiopure, diverse scaffolds | CNS-focused lead-like libraries, FFA2 antagonists | wikipedia.org |

| N-Sulfonylazetidines | α-Carbonylated, diastereoselective access | Total synthesis, medicinal chemistry | acs.org |

| Functionalized Azetidines | Proprietary collections (e.g., Enamine, Life Chemicals) | High-throughput screening (HTS), SAR studies | lifechemicals.comenamine.net |

| Spirocyclic Azetidines | Densely functionalized, fused/bridged/spirocyclic | Lead-like molecules for CNS targeting, combinatorial libraries | nih.govgoogle.com |

| Stereopure Azetidines | Accessed via strain-release functionalization | Parallel synthesis, expanded chemical space | chemrxiv.org |

| This compound derivatives | Strained ring, methoxy functionalization potential | Building blocks for bioactive molecules | chem960.com |

Mechanistic Investigations in Azetidine Chemical Transformations

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring often involves intramolecular cyclization reactions, driven by various activation strategies. One of the most common approaches is the nucleophilic displacement of a leaving group by a nitrogen nucleophile in a preformed chain, proceeding via an SN2 pathway americanelements.comfishersci.com.

Several distinct mechanistic pathways have been elucidated for azetidine ring formation:

Ring Contraction: The Blanc group reported the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to yield an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes an intramolecular cyclization via an SN2 mechanism guidetopharmacology.org.

Palladium(II)-Catalyzed C-H Amination: Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for functionalized azetidines. The key mechanistic step involves reductive elimination at alkyl–Pd(IV), promoted by an oxidant and additive, generating an octahedral Pd(IV) species. This is followed by displacement at the alkyl–Pd(IV) with tosylate and subsequent intramolecular cyclization to form the azetidine ring guidetopharmacology.org.

Ti(IV)-Mediated Coupling: Kürti and co-workers described a Ti(IV)-mediated coupling for synthesizing spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents, proposing a Kulinkovich-type pathway guidetopharmacology.org.

Photocycloaddition (Aza-Paternò-Büchi Reaction): Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. This reaction, an aza-Paternò-Büchi reaction, utilizes visible light (blue light) and an Ir(III) photocatalyst, fac-[Ir(dFppy)3], to activate the 2-isoxazoline-3-carboxylates via triplet energy transfer. Mechanistic studies indicated that the singlet excited state is not reactive for this [2+2] cycloaddition guidetopharmacology.orgwikipedia.org.

Copper(I)-Catalyzed Cascade Reactions: A copper(I)-catalyzed 2,3-rearrangement and 4π-electrocyclization cascade strategy has been developed for the synthesis of azetidine nitrones. Mechanistic studies reveal a multi-step process involving rearrangement, electrocyclization, ring opening, and recyclization.

Norrish-Yang Cyclization: The Norrish-Yang cyclization of α-aminoacetophenones provides a route to 3-hydroxyazetidines. This photochemical reaction involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold via a 1,4-biradical intermediate.

Lanthanoid(III) Trifluoromethanesulfonate (B1224126) (Ln(OTf)3)-Catalyzed Aminolysis: La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, leading to azetidine formation in high yields. This reaction proceeds via an intramolecular SN2 mechanism fishersci.com.

Copper-Catalyzed Photoinduced Radical Cyclization: A general synthesis of azetidines by copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported. DFT calculations indicated that the 4-exo-dig cyclization pathway is kinetically favored over the 5-endo-dig pathway.

Computational Chemistry and Theoretical Rationalization of Reaction Pathways

Computational chemistry plays a pivotal role in understanding and predicting the complex reaction pathways involved in azetidine synthesis and transformations. These theoretical approaches provide insights into transition states, energy profiles, and the influence of various factors on reaction outcomes wikipedia.org.

Key applications of computational chemistry in azetidine research include:

Reaction Prediction and Optimization: Computational models, such as those developed by MIT and the University of Michigan researchers, can predict which alkene-oxime pairs will react to form azetidines via photocatalysis. This allows for prescreening of compounds, reducing the need for extensive trial-and-error experimentation wikipedia.org.

Elucidation of Cyclization Preferences: Density Functional Theory (DFT) calculations have been instrumental in understanding the preference for specific cyclization modes, such as the observed 4-exo-dig cyclization over the 5-endo-dig pathway in copper-catalyzed ynamide cyclizations.

Analysis of Substituent Effects: Computational studies can assess the dramatic influence of substituents, such as the nitrogen atom and aromatic substituents in starting ynamides, on the outcome of cyclization reactions.

Investigation of Intermediate Formation: Theoretical studies have been used to analyze the formation of azetidine intermediates in biologically relevant photoproducts, such as TC(6–4) lesions, providing insights into the energy profiles and distinguishing features of these pathways.

Rationalization of Stereoselectivity: Computational evidence supports the understanding of enantioselectivity in azetidine ring-opening reactions, attributing it to catalyst recognition of conserved electrostatic features in dipolar enantioselectivity-determining SN2 transition states.

Analysis of Strain-Driven Reactivity and Ring Opening Pathways

The inherent ring strain in azetidines is a primary driver of their reactivity. Azetidine possesses a considerable ring strain energy, typically around 25.2-25.4 kcal/mol. This value is comparable to that of cyclopropane (B1198618) (27.6 kcal/mol), aziridine (B145994) (26.7 kcal/mol), and cyclobutane (B1203170) (26.4 kcal/mol), and significantly higher than less strained rings like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). This strain energy contributes to the molecular rigidity and facilitates N-C bond cleavage reactions.

Ring-opening reactions are major transformations of azetidines, often categorized into nucleophilic ring opening, Stevens rearrangement, ring expansion, and elimination reactions.

Nucleophilic Ring Opening:

Lewis Acid Mediation: Azetidines are relatively stable and often require activation, such as conversion to quaternary ammonium (B1175870) salts or Lewis acid catalysis, to undergo ring-opening reactions. Lewis acid coordination to the azetidine nitrogen generates a highly reactive species susceptible to nucleophilic attack.

Regioselectivity: In nucleophilic ring-opening reactions of unsymmetric azetidines, the regioselectivity is closely related to the nature of substituents. Nucleophiles typically attack nitrogen-adjacent carbon atoms that are arylmethylic, allylic, cyano, acyl, carboxylate, or carboxamide-attached, primarily controlled by electronic effects. However, sterically bulky or strong nucleophiles may attack the less substituted nitrogen-adjacent carbon atom, influenced by steric hindrance.

Intramolecular Ring Opening: The structure of products in intramolecular nucleophilic ring-opening reactions is often controlled by the favored ring size in the reaction processes, with three-, five-, six-, and seven-membered ring formations being preferred.

Acid-Mediated Decomposition: N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through nucleophilic attack of a pendant amide group. The pKa of the azetidine nitrogen is a key determinant of stability in such cases.

Ring Opening of Photogenerated Azetidinols: Photogenerated 3-phenylazetidinols can undergo ring opening upon the addition of electron-deficient ketones or boronic acids. This strategy leverages the pre-installed strain energy of the four-membered ring.

Radiofluorination: Azetidinium salts can undergo nucleophilic ring opening by [18F]fluoride, yielding 3-[18F]fluoropropyl moieties, which are relevant in radiopharmaceutical chemistry.

Data Table: Ring Strain Energies of Azetidine and Related Heterocycles

| Heterocycle | Ring Strain Energy (kcal/mol) |

| Aziridine | 26.7 - 27.7 |

| Azetidine | 25.2 - 25.4 |

| Cyclobutane | 26.4 - 26.5 |

| Cyclopropane | 27.5 - 27.6 |

| Pyrrolidine | 5.4 - 5.8 |

| Piperidine | 0 |

Studies on Regioselectivity and Stereoselectivity in Azetidine Conversions

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis and transformation of azetidines, especially for accessing chiral and highly functionalized derivatives.

Examples of regioselective and stereoselective azetidine conversions include:

Regioselective Aminolysis: La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity, favoring the formation of azetidines fishersci.com.

Stereospecific Aza-Paternò-Büchi Reactions: Some aza-Paternò-Büchi reactions have been found to be stereospecific, attributed to the reaction proceeding via a singlet state exciplex intermediate. This "sandwich-type" intermediate can lead to high levels of stereoselectivity, with substituents on both the imine and alkene components ending up on the same face of the azetidine ring.

Enantioselective Desymmetrization: Enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles and BINOL-type chiral phosphoric acid catalysts. This method allows for the synthesis of highly enantioenriched ring-opened products.

Enantioselective Ring Opening via Hydrogen-Bond-Donor Catalysis: Highly enantioenriched ring-opened products can be obtained from azetidines bearing various 3-substituents through enantioselective ring opening catalyzed by squaramide catalysts. This generality is attributed to the catalyst's recognition of the electrostatic features of the dipolar enantioselectivity-determining transition states in the SN2 mechanisms.

Regiocontrol in Radical Cyclization: In the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, full control of the regioselectivity is achieved, with the 4-exo-dig pathway being kinetically favored, leading to highly functionalized azetidines.

Diastereoselective Norrish-Yang Cyclization: Modified Norrish-Yang cyclization reactions can yield azetidinols as single diastereomers, showcasing control over stereochemistry during the ring formation process.

Analytical and Spectroscopic Characterization Techniques for 3 Methoxyazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment and purity assessment of 3-methoxyazetidine and its various derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of atoms within the molecule. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms, often with multiplicity information obtained from techniques like Distortionless Enhancement by Polarization Transfer (DEPT) biorxiv.orgjanelia.orgrsc.org.

For azetidine (B1206935) derivatives, ¹H NMR typically shows characteristic signals for the azetidine ring protons, which are influenced by the ring's strained nature and the substitution pattern. Protons adjacent to the nitrogen atom (α-protons) and those on the carbon bearing the methoxy (B1213986) group (β-proton) exhibit distinct chemical shifts and coupling patterns. The methoxy group's protons (–OCH₃) usually appear as a sharp singlet in a characteristic upfield region. The integration of these signals allows for the determination of the relative number of each type of proton, aiding in structural confirmation and purity assessment biorxiv.orgrsc.org.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The carbon atoms of the azetidine ring, the methoxy carbon, and any other substituent carbons will resonate at specific chemical shifts, reflecting their electronic environment. The presence of all expected carbon signals confirms the integrity of the molecular framework biorxiv.orgrsc.org.

NMR spectra for this compound and its protected forms, such as 1-BOC-3-(methoxy)azetidine, have been reported, confirming the utility of this technique in their characterization chemicalbook.comchemicalbook.com. Data for ¹H NMR spectra are typically reported as chemical shift (δ ppm), multiplicity (e.g., singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m)), coupling constant (Hz), and integration biorxiv.orgrsc.org. Chemical shifts are commonly referenced to tetramethylsilane (B1202638) (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm) rsc.orgcarlroth.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the accurate mass and elemental composition of this compound and its derivatives. HRMS provides highly precise mass-to-charge (m/z) ratios, which can be used to unequivocally determine the molecular formula of a compound by comparing the experimentally obtained mass with theoretical calculations biorxiv.orgrsc.org. This level of precision is crucial for confirming the identity of newly synthesized compounds and verifying their purity.

Electrospray ionization (ESI) is a commonly used ionization method for azetidine compounds in HRMS, often yielding protonated molecular ions ([M+H]⁺) biorxiv.orgrsc.orgacs.org. The exact mass obtained from HRMS can be compared against the calculated exact mass based on the proposed molecular formula, with very small differences (typically in parts per million, ppm) indicating a correct assignment.

For this compound (C₄H₉NO) and its hydrochloride salt (C₄H₁₀ClNO), the calculated exact masses are as follows:

Table 1: Calculated Exact Masses for this compound and its Hydrochloride

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₄H₉NO | 87.068413911 |

| This compound hydrochloride | C₄H₁₀ClNO | 123.0450916 |

HRMS data for various azetidine derivatives, including complex structures containing this compound moieties, have been reported, demonstrating its effectiveness in confirming their elemental composition biorxiv.orgjanelia.orgacs.org.

X-ray Diffraction (XRD) Analysis for Elucidating Solid-State Conformation and Stereochemistry

X-ray Diffraction (XRD) analysis is a definitive technique for elucidating the solid-state conformation, absolute stereochemistry, and crystal packing of molecular compounds, including this compound derivatives. While direct crystallographic data for this compound itself may not be widely published in simple form, XRD has been successfully applied to characterize more complex azetidine derivatives rsc.orgchemicalbook.comcarlroth.com.

For instance, the X-ray crystal structure of chiral tetrasubstituted azetidines has been used to confirm their structure and relative stereochemistry, often presented as ORTEP diagrams rsc.org. Similarly, the identity and relative stereochemistry of γ-lactam derivatives, which share structural similarities with azetidines, have been confirmed by single-crystal X-ray diffraction chemicalbook.com. The application of X-ray Powder Diffraction (XRPD) is also relevant for characterizing different crystalline forms of compounds incorporating this compound substructures, providing insights into polymorphism and solid-state properties crucial for pharmaceutical development acs.org. These studies highlight the critical role of XRD in providing unambiguous structural information that cannot be obtained by solution-state techniques alone, particularly regarding three-dimensional arrangement and stereochemical assignments.

Future Research Trajectories and Perspectives in 3 Methoxyazetidine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of azetidines, including 3-methoxyazetidine, is often challenging due to their strained four-membered ring structure medwinpublishers.comacs.orgnih.gov. Traditional synthetic methods can be complex and may require harmful chemicals nsysu.edu.tw. However, recent advancements are focusing on innovative and sustainable approaches to overcome these difficulties. For instance, a novel strategy for azetidine (B1206935) synthesis involves a phosphoramidate (B1195095) intermediate, yielding azetidine hydrochloride with high efficiency scientific.net.